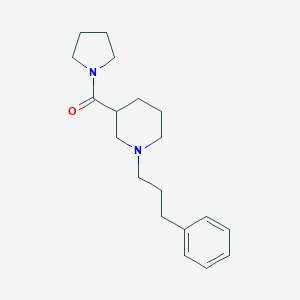![molecular formula C18H33N3O B247435 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol is not fully understood. However, it is believed to act as a GABAA receptor agonist, which leads to the inhibition of neurotransmitter release and the subsequent reduction of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol are primarily related to its effects on the central nervous system. It has been shown to have sedative, anxiolytic, and antipsychotic effects. Additionally, it has been shown to have muscle relaxant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol is its potential use as a research tool in the study of various neurological disorders. However, one of the limitations of this compound is its potential for toxicity, which must be carefully considered in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol. These include further investigation of its mechanism of action, as well as its potential use in the treatment of various neurological disorders. Additionally, there is potential for the development of new analogs of this compound with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol involves a series of chemical reactions. The first step involves the reaction of 1,4-diazabicyclo[2.2.2]octane and 4-chlorobutyronitrile to form 4-(1-bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazine. This intermediate is then reacted with ethylene oxide to produce the final product, 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol has been extensively studied for its potential applications in various fields of research. It has been shown to have promising effects in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. Additionally, it has been investigated for its potential use as a sedative and anesthetic agent.
Eigenschaften
Molekularformel |
C18H33N3O |
|---|---|
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
2-[4-[1-(3-bicyclo[2.2.1]heptanyl)piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H33N3O/c22-12-11-19-7-9-20(10-8-19)17-3-5-21(6-4-17)18-14-15-1-2-16(18)13-15/h15-18,22H,1-14H2 |
InChI-Schlüssel |
QYNZLWAIULROHW-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2N3CCC(CC3)N4CCN(CC4)CCO |
Kanonische SMILES |
C1CC2CC1CC2N3CCC(CC3)N4CCN(CC4)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)

![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)

![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)

![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)
![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B247378.png)